molecular formula C19H22Cl2N2O5S B4563873 N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4563873
M. Wt: 461.4 g/mol
InChI Key: UIPYGSHHYWHUPX-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, dimethoxyphenyl, and methylsulfonyl groups attached to a glycinamide backbone

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Materials Science: The compound may be used as a building block for the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound may be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: The compound may be used in the development of new industrial processes or products, such as catalysts or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.

    Attachment of the dimethoxyphenyl group: This step involves the reaction of the dichlorophenyl intermediate with a dimethoxyphenyl ethylamine under suitable conditions to form the desired intermediate.

    Introduction of the methylsulfonyl group: This step involves the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Formation of the glycinamide backbone: This step involves the reaction of the intermediate with glycine or a glycine derivative to form the final compound.

Industrial Production Methods

Industrial production of N2-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)acetamide: This compound has a similar structure but with an acetamide backbone instead of a glycinamide backbone.

    N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)propionamide: This compound has a similar structure but with a propionamide backbone instead of a glycinamide backbone.

The uniqueness of N2-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups and backbone structure, which may confer unique properties and applications compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O5S/c1-27-17-7-4-13(10-18(17)28-2)8-9-22-19(24)12-23(29(3,25)26)16-11-14(20)5-6-15(16)21/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPYGSHHYWHUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,5-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

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